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Introduction
HincII is a Type II restriction endonuclease derived from the bacterium Haemophilus influenzae.

[1][2][3] Like other enzymes in this class, it plays a crucial role in the bacterial restriction-

modification defense system, protecting the host from foreign DNA, such as that from

bacteriophages.[4] HincII recognizes a specific six-base pair, palindromic DNA sequence and

catalyzes the hydrolysis of the phosphodiester backbone, resulting in a double-stranded break.

[3] Its ability to generate blunt-ended DNA fragments makes it a valuable tool in molecular

cloning and other recombinant DNA technologies.[5] This guide provides a comprehensive

overview of the structure and catalytic mechanism of HincII, supported by quantitative data and

detailed experimental protocols.

HincII Structure
The functional form of HincII is a homodimer, a common characteristic among Type II restriction

enzymes.[6] The enzyme has a total molecular weight of approximately 134 kDa.[7] The crystal

structure of HincII, both in its unliganded state and in complex with its cognate DNA, has been

resolved to high resolution, providing significant insights into its function.[6][7]
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Each monomer of HincII consists of a single polypeptide chain of 257 amino acids.[7] The

structure is characterized by a conserved catalytic core common to many restriction

endonucleases, which includes a mixed β-sheet flanked by α-helices.[8] This core contains the

active site residues essential for catalysis.

Upon binding to its cognate DNA, HincII undergoes a significant conformational change.[6]

Comparison of the unliganded and DNA-bound structures reveals a rotation of the subunits

relative to each other by approximately 22 degrees in total, leading to a more "closed"

conformation around the DNA.[6] This induced-fit mechanism ensures high fidelity of DNA

recognition and cleavage.

DNA Recognition
HincII recognizes the degenerate, palindromic DNA sequence 5'-GTYRAC-3', where 'Y'

represents a pyrimidine (C or T) and 'R' represents a purine (A or G).[3][9] Cleavage occurs

between the pyrimidine and purine at the center of the recognition sequence, generating blunt

ends.[9]

Recognition of the specific DNA sequence is achieved through a combination of direct and

indirect readout mechanisms.[7]

Direct Readout: Involves the formation of specific hydrogen bonds and van der Waals

interactions between amino acid side chains of the enzyme and the edges of the base pairs

in the major and minor grooves of the DNA.

Indirect Readout: HincII utilizes an interesting mechanism of indirect readout where it

recognizes the conformational preferences of the central pyrimidine-purine step in its

recognition sequence.[7] This is accomplished by the intercalation of glutamine side chains

(specifically Gln138) into the major groove on either side of the recognition site.[7] This

intercalation induces a significant distortion in the DNA, including bending and a shift of the

base pairs toward the minor groove.[7] The ability of the DNA sequence to adopt this

distorted conformation is a key factor in recognition.

Catalytic Mechanism
The cleavage of the phosphodiester bond by HincII follows a mechanism that is generally

conserved among Type II restriction endonucleases and requires the presence of a divalent
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metal ion, typically Mg²⁺, as a cofactor.[8]

Active Site
The active site of HincII is located within the conserved catalytic core and is characterized by a

PD...D/EXK motif, which is common to many restriction enzymes.[8] Key catalytic residues

include two aspartate residues (Asp127) and a lysine residue (Lys129).[10][11]

Role of Divalent Metal Ions
The catalytic reaction is dependent on the presence of divalent metal ions. While Mg²⁺ is the

typical cofactor, Mn²⁺ can also support catalysis.[11] The crystal structure of HincII in complex

with DNA and either Ca²⁺ (a non-catalytic analog) or Mn²⁺ has provided a detailed view of the

metal ion's role.[10][11]

In the catalytic cycle, two metal ions are proposed to be involved in the active site. One metal

ion is positioned to activate a water molecule for nucleophilic attack on the scissile phosphate.

[10][12] The second metal ion is thought to stabilize the developing negative charge on the

pentacovalent transition state and the leaving 3'-hydroxyl group.[11]

The structure with bound Ca²⁺ shows a single metal ion directly ligated to the pro-S(p) oxygen

of the scissile phosphate and coordinating a water molecule that is well-positioned to act as the

nucleophile.[10][12] This water molecule is also within hydrogen-bonding distance of the

conserved Lys129, suggesting a role for this residue in activating the nucleophile.[10][12]

The proposed catalytic mechanism involves the following key steps:

Binding and Recognition: The HincII dimer binds to the DNA and scans for its recognition

sequence.

Conformational Change: Upon recognition, both the enzyme and the DNA undergo

conformational changes, leading to the formation of a tight, specific complex.

Metal Ion Binding: Divalent metal ions bind to the active site.

Nucleophilic Attack: A metal-activated water molecule performs a nucleophilic attack on the

phosphorus atom of the scissile phosphodiester bond.
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Hydrolysis: The phosphodiester bond is cleaved, resulting in a 5'-phosphate and a 3'-

hydroxyl group.

Product Release: The enzyme releases the cleaved DNA fragments.

Quantitative Data
The following tables summarize key quantitative data related to the structure and function of

the HincII enzyme.

Structural Parameters Value Reference

Molecular Weight (Total) 133.98 kDa [7]

Atom Count 9,131 [7]

Modeled Residue Count 1,013 [7]

Resolution (Unliganded) 2.1 Å [6]

Resolution (DNA-bound) 2.8 Å [10]

Reaction Conditions Value Reference

Optimal Temperature 37°C [1][2][13]

Heat Inactivation 65°C for 20 minutes [2][13]

Recommended Buffer 1X rCutSmart™ Buffer [2][13]

Buffer Composition

50 mM Potassium Acetate, 20

mM Tris-acetate, 10 mM

Magnesium Acetate, 100 µg/ml

Recombinant Albumin (pH 7.9

@ 25°C)

[2][13]
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Enzyme Activity Value Reference

Unit Definition

1 unit digests 1 µg of λ DNA in

1 hour at 37°C in a 50 µl

reaction

[2][13]

Relative Activity in NEBuffers
r1.1: 25%, r2.1: 100%, r3.1:

100%, rCutSmart™: 100%
[2][13]

Methylation Sensitivity Effect Reference

dam methylation Not Sensitive [2][13]

dcm methylation Not Sensitive [2][13]

CpG Methylation
Blocked by some overlapping

combinations
[2][13]

Cytosine methylation 5' to the

recognition sequence
Sensitive (inhibits digestion) [9]

Experimental Protocols
X-ray Crystallography of HincII-DNA Complex
This protocol is a generalized procedure based on the methodologies used to solve the crystal

structure of HincII.

Objective: To determine the three-dimensional structure of HincII in complex with its cognate

DNA.

Materials:

Purified HincII enzyme

Synthetic DNA oligonucleotides containing the HincII recognition sequence (e.g., GTCGAC)

Crystallization buffers and screens
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Cryoprotectant solution

X-ray diffraction equipment (synchrotron source recommended)

Methodology:

Protein Purification: HincII is typically overexpressed in an E. coli strain and purified using a

series of chromatography steps (e.g., ion-exchange, affinity, and size-exclusion

chromatography).[2]

Complex Formation: The purified HincII is incubated with a stoichiometric amount of the

synthetic DNA duplex in a suitable buffer.

Crystallization: The HincII-DNA complex is subjected to crystallization screening using vapor

diffusion methods (hanging drop or sitting drop).[14] Various precipitants, salts, and pH

conditions are tested to find optimal crystallization conditions.

Data Collection: Crystals are cryo-cooled in a suitable cryoprotectant and subjected to X-ray

diffraction.[14] A complete dataset is collected by rotating the crystal in the X-ray beam.[15]

Structure Determination and Refinement: The diffraction data is processed to determine the

electron density map. The structure is then solved using molecular replacement (if a

homologous structure is available) or other phasing methods. The resulting model is refined

to fit the experimental data.[15]

Site-Directed Mutagenesis of HincII
This protocol allows for the investigation of the role of specific amino acid residues in HincII

function.

Objective: To introduce specific mutations into the hincII gene to study the structure-function

relationship of the enzyme.

Materials:

Plasmid DNA containing the hincII gene

Mutagenic primers containing the desired nucleotide changes
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High-fidelity DNA polymerase

DpnI restriction enzyme

Competent E. coli cells for transformation

Methodology:

Primer Design: Design a pair of complementary primers that contain the desired mutation

and anneal to the plasmid template.[16]

PCR Amplification: Perform PCR using the plasmid template, mutagenic primers, and a high-

fidelity DNA polymerase. This will amplify the entire plasmid, incorporating the mutation.[16]

[17]

DpnI Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated and

hemimethylated DNA, thus selectively degrading the parental plasmid template (which was

isolated from a dam+ E. coli strain).[16] The newly synthesized, unmethylated plasmid

containing the mutation will remain intact.

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

Screening and Sequencing: Select transformed colonies and isolate plasmid DNA.

Sequence the hincII gene to confirm the presence of the desired mutation.

Protein Expression and Characterization: Express and purify the mutant HincII protein.

Characterize its activity and DNA binding properties to assess the effect of the mutation.

Enzyme Kinetics Assay for HincII
This protocol describes a method to determine the kinetic parameters of HincII.

Objective: To measure the rate of DNA cleavage by HincII and determine kinetic constants

such as k_cat and K_m.

Materials:

Purified HincII enzyme
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Substrate DNA (e.g., a plasmid with a single HincII site or a fluorescently labeled

oligonucleotide)

Reaction buffer

Method for detecting DNA cleavage (e.g., agarose gel electrophoresis, real-time

fluorescence assay)

Methodology (using a real-time fluorescence assay):

Substrate Design: A short, double-stranded DNA oligonucleotide containing the HincII

recognition sequence is synthesized with a fluorophore on one end and a quencher on the

other.[18][19] In the intact substrate, the quencher suppresses the fluorescence of the

fluorophore.

Reaction Setup: A reaction mixture is prepared containing the reaction buffer, the

fluorescently labeled DNA substrate at various concentrations, and the HincII enzyme.

Real-Time Monitoring: The reaction is initiated by the addition of the enzyme, and the

increase in fluorescence is monitored in real-time using a fluorometer.[18][19] Cleavage of

the substrate by HincII separates the fluorophore and the quencher, resulting in an increase

in fluorescence.

Data Analysis: The initial reaction velocities are calculated from the linear phase of the

fluorescence increase at each substrate concentration.

Kinetic Parameter Determination: The initial velocities are plotted against the substrate

concentration, and the data are fitted to the Michaelis-Menten equation to determine the

K_m and V_max. The k_cat can then be calculated from V_max and the enzyme

concentration.[20][21]
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Caption: Catalytic cycle of the HincII restriction enzyme.
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Caption: Workflow for site-directed mutagenesis of HincII.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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